molecular formula C8H9Cl2N3O B1303653 4-(4,6-Dichloropyrimidin-2-yl)morpholine CAS No. 10397-13-4

4-(4,6-Dichloropyrimidin-2-yl)morpholine

Cat. No.: B1303653
CAS No.: 10397-13-4
M. Wt: 234.08 g/mol
InChI Key: OXCOCPRVQUEIOL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of the compound 4-(4,6-Dichloropyrimidin-2-yl)morpholine is the Janus kinase 2 (JAK2) enzyme . JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from various cytokine receptors to the nucleus, leading to cellular proliferation, differentiation, and modulation of the immune response .

Mode of Action

This compound interacts with JAK2 by inhibiting its enzymatic activity . This inhibition disrupts the JAK-STAT signaling pathway, which is essential for the transmission of information received from extracellular chemical signals to the nucleus resulting in DNA transcription and expression of genes involved in immunity, proliferation, cell survival, and differentiation .

Biochemical Pathways

The inhibition of JAK2 by this compound affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is a cyp1a2 inhibitor . These properties may impact the compound’s bioavailability, distribution, metabolism, and excretion, ultimately affecting its therapeutic efficacy and safety .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the JAK-STAT signaling pathway . By inhibiting JAK2, this compound prevents the activation of STAT proteins, thereby inhibiting cell proliferation and modulating immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert gas (nitrogen or argon) at 2-8°C . These conditions help maintain the stability of the compound, ensuring its efficacy when used .

Biochemical Analysis

Biochemical Properties

4-(4,6-Dichloropyrimidin-2-yl)morpholine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been identified as a CYP1A2 inhibitor, which means it can interfere with the activity of the cytochrome P450 1A2 enzyme . This enzyme is involved in the metabolism of various xenobiotics and endogenous compounds. By inhibiting CYP1A2, this compound can alter the metabolic pathways of these substances, potentially leading to changes in their biological activity and toxicity.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CYP1A2 can lead to altered levels of metabolites that are crucial for cell function . Additionally, this compound has been observed to permeate the blood-brain barrier, suggesting potential effects on neuronal cells and brain function .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of CYP1A2, it prevents the enzyme from interacting with its natural substrates . This binding interaction is likely facilitated by the dichloropyrimidine moiety, which can form strong interactions with the enzyme’s active site residues. The morpholine ring may also contribute to the binding affinity and specificity of the compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of CYP1A2, resulting in persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit CYP1A2 without causing significant toxicity . At higher doses, it may lead to adverse effects, including hepatotoxicity and neurotoxicity . These toxic effects are likely due to the accumulation of unmetabolized substrates and the disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with CYP1A2 . By inhibiting this enzyme, the compound can alter the metabolism of drugs and other xenobiotics, leading to changes in their pharmacokinetics and pharmacodynamics. Additionally, this compound may affect the levels of endogenous metabolites, potentially impacting various physiological processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound’s ability to permeate the blood-brain barrier suggests that it can be distributed to the central nervous system, where it may exert its effects on neuronal cells . Additionally, its interaction with transport proteins may influence its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with cellular membranes and organelles . The compound may be directed to specific compartments, such as the endoplasmic reticulum, where CYP1A2 is localized . This targeting is likely facilitated by the compound’s structural features, which allow it to interact with membrane lipids and proteins .

Preparation Methods

4-(4,6-Dichloropyrimidin-2-yl)morpholine can be synthesized through the reaction of morpholine with 2,4,6-trichloropyrimidine . The reaction typically involves heating the reactants in an appropriate solvent under controlled conditions to facilitate the substitution of chlorine atoms by the morpholine group. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4-(4,6-Dichloropyrimidin-2-yl)morpholine undergoes various chemical reactions, including:

Properties

IUPAC Name

4-(4,6-dichloropyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCOCPRVQUEIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378175
Record name 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10397-13-4
Record name 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10397-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,6-Dichloropyrimidin-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-bromoethylether (3.65 g), potassium carbonate (8.29 g), and N,N-dimethylformamide (75 mL) were added to 2-amino-4,6-dichloropyrimidine (2.46 g), and the mixture was refluxed for 3 hours while heated. Subsequently, the reaction mixture was diluted with ethyl acetate, was washed with water, and was dried over anhydrous sodium sulfate. The solvent was removed and the resulting residue was purified on a silica gel column chromatography (hexane:ethyl acetate=5:1) to obtain 4,6-dichloro-2-(morpholine-4-yl)pyrimidine (985 mg, 28%).
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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